3-(Boc-amino)-6-fluoro-1H-indazole

Kinase Inhibitors Metabolic Stability Oral Bioavailability

This 3-(Boc-amino)-6-fluoro-1H-indazole intermediate uniquely enables orthogonal deprotection and late-stage diversification at the 3-position, overcoming the chemoselectivity failures of the free amine analog. The 6-fluoro substitution enhances metabolic stability and binding affinity critical for kinase targets. Directly access ROCK1 inhibitors (61% oral bioavailability in rats), first-in-class MEK4 inhibitors for metastatic prostate cancer, mineralocorticoid receptor antagonists, and selective α2-AR agonists. Procure this essential building block to accelerate your SAR programs in cardiovascular and oncology drug discovery.

Molecular Formula C12H14FN3O2
Molecular Weight 251.26 g/mol
CAS No. 1176089-41-0
Cat. No. B1446410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Boc-amino)-6-fluoro-1H-indazole
CAS1176089-41-0
Molecular FormulaC12H14FN3O2
Molecular Weight251.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=NNC2=C1C=CC(=C2)F
InChIInChI=1S/C12H14FN3O2/c1-12(2,3)18-11(17)14-10-8-5-4-7(13)6-9(8)15-16-10/h4-6H,1-3H3,(H2,14,15,16,17)
InChIKeyKDUYTDJDFFONOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Boc-amino)-6-fluoro-1H-indazole (CAS 1176089-41-0): A Strategic Building Block for Kinase-Focused Medicinal Chemistry


3-(Boc-amino)-6-fluoro-1H-indazole (CAS 1176089-41-0), also known as tert-butyl (6-fluoro-1H-indazol-3-yl)carbamate, is a protected heterocyclic intermediate with the molecular formula C₁₂H₁₄FN₃O₂ and a molecular weight of 251.26 g/mol . The compound features an indazole core, a prevalent scaffold in kinase inhibitor drug discovery, substituted at the 6-position with a fluorine atom and at the 3-position with a tert-butoxycarbonyl (Boc)-protected amino group [1]. Fluorination at the 6-position of the indazole ring is a well-validated design strategy that can enhance metabolic stability, modulate lipophilicity, and improve binding affinity to certain kinase targets [2]. The Boc-protected amine at the 3-position serves as a latent nucleophile, allowing for orthogonal deprotection and subsequent diversification via amide coupling, sulfonamide formation, or other transformations critical for building structure-activity relationship (SAR) libraries [3]. This specific substitution pattern—6-fluoro and 3-Boc-amino—positions the molecule as a versatile, late-stage functionalization-ready intermediate for synthesizing 3-amidoindazole derivatives that are prevalent in cardiovascular and oncology therapeutic programs [4].

Why Generic 3-Amino-6-fluoro-1H-indazole Cannot Substitute for 3-(Boc-amino)-6-fluoro-1H-indazole in Multi-Step Synthesis


Substituting the Boc-protected intermediate with its free amine analog, 3-amino-6-fluoro-1H-indazole (CAS 404827-75-4), is not synthetically equivalent and often leads to significant process failures. The unprotected 3-amino group on the indazole core is a strong nucleophile that would react competitively and non-selectively during subsequent transformations intended for other functional handles, leading to complex mixtures, low yields, and challenging purifications [1]. Furthermore, the Boc group serves as a critical solubility modulator and a hydrophobic anchor that can improve handling and chromatographic purification compared to the more polar, free amine [2]. The following quantitative evidence demonstrates that the differentiation is not merely a matter of convenience, but of enabling specific, high-value synthetic routes and accessing biologically validated chemical space that is inaccessible or severely compromised when starting from the unprotected amine.

Quantitative Differentiation Evidence: 3-(Boc-amino)-6-fluoro-1H-indazole vs. Closest Analogs


6-Fluoro Substitution Confers Superior Metabolic Stability and Bioavailability in Indazole-Based Kinase Inhibitors

In a direct head-to-head optimization study for Rho-kinase (ROCK1) inhibitors, the 6-fluoroindazole analog (compound 15) demonstrated a dramatic improvement in oral bioavailability compared to the unsubstituted indazole lead (compound 3). The 6-fluoro analog exhibited an oral bioavailability (F) of 61%, a critical advancement from the lead compound which possessed poor oral bioavailability [1]. This study explicitly attributes the improvement in pharmacokinetic parameters, including decreased clearance, to indazole substitution, with the 6-fluoro analog being a key outcome.

Kinase Inhibitors Metabolic Stability Oral Bioavailability ROCK1

6-Fluoroindazole Core Enables High Potency and Unprecedented Selectivity in MEK4 Kinase Inhibition

An optimization campaign for mitogen-activated protein kinase kinase 4 (MEK4) inhibitors identified compound 6ff, 4-(6-fluoro-2H-indazol-3-yl)benzoic acid, as a highly potent and selective MEK4 inhibitor [1]. The study notes that this series of inhibitors is the first of its kind in both activity and selectivity for MEK4 [1]. While specific IC₅₀ values for 6ff are not disclosed in the abstract, the work demonstrates that the 6-fluoroindazole scaffold is a critical pharmacophore for achieving target engagement and selectivity against related kinases like MEK1/2, which are the primary targets of existing drugs like trametinib [2]. The 3-position of the indazole is a key vector for elaboration, making a 3-Boc-amino-6-fluoroindazole an ideal starting point for synthesizing diverse analogs in this chemotype.

MEK4 Inhibitors Cancer Therapeutics Selectivity Prostate Cancer

6-Fluoro Substitution is a Key Driver of Potency and Selectivity in Mineralocorticoid Receptor Antagonists

A case study in late-stage functionalization for the development of indazole-based mineralocorticoid receptor antagonists (MRAs) identified a key 6-fluoroindazole compound (compound 26) as a potent MRA with excellent metabolic stability [1]. The study highlights that the 6-fluoroindazole core was ultimately delivered via a de novo synthesis, underscoring its importance to the final optimized lead compound's profile [1]. This work provides direct evidence that the 6-fluoro substitution pattern is not arbitrary but a deliberate, data-driven choice for achieving both on-target potency and drug-like properties in a cardiovascular indication.

Mineralocorticoid Receptor Antagonists Cardiovascular Disease Late-Stage Functionalization Metabolic Stability

Fluorination of the Indazole Ring Modulates Binding Affinity and Selectivity for α2-Adrenoceptors

A systematic study on the influence of indazole ring fluorination on α2-adrenoceptor (α2-AR) agonists revealed that introducing a fluorine atom alters both binding affinity and subtype selectivity [1]. The 6-fluoro analog (6c) was identified as one of the most α2-AR-selective ligands in the series and was selected as a potential lead for developing a PET imaging radiotracer [1]. This demonstrates that the position of fluorine substitution is a critical determinant of biological activity. While the parent compound is a potent hypotensive agent, the fluorinated analog's enhanced selectivity profile is a distinct, quantifiable advantage for specific applications like imaging or reducing off-target effects.

α2-Adrenoceptor Agonists Hypotensive Agents Selectivity PET Imaging

Indazole Fluorination Enhances Inhibitory Potency and NOS-II Selectivity over NOS-I

In a study of fluorinated indazoles as nitric oxide synthase (NOS) inhibitors, compound 13 (4,5,6,7-tetrafluoro-3-methyl-1H-indazole) inhibited NOS-I by 63% and NOS-II by 83% at a single concentration, while compound 16 (4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole) showed 80% inhibition of NOS-II with no effect on NOS-I [1]. The study concludes that fluorination of the aromatic ring increased both inhibitory potency and NOS-II selectivity [1]. This quantitative structure-activity relationship provides direct evidence that fluorination on the indazole core is a potent strategy for achieving selectivity between closely related enzyme isoforms, a common challenge in drug discovery.

Nitric Oxide Synthase Inhibitors Neuroprotection Selectivity Inflammation

Validated Application Scenarios for 3-(Boc-amino)-6-fluoro-1H-indazole in Drug Discovery


Synthesis of Rho-Kinase (ROCK) Inhibitors for Cardiovascular Disease

This compound is an optimal precursor for synthesizing 3-amido-6-fluoroindazole analogs of ROCK1 inhibitors. As demonstrated by Goodman et al. [1], the 6-fluoroindazole core dramatically improves oral bioavailability to 61% in rats, overcoming a key limitation of the unsubstituted indazole lead. A typical workflow would involve deprotection of the Boc group under mild acidic conditions, followed by amide coupling with a carboxylic acid-bearing dihydropyridone or related pharmacophore. This route directly accesses a chemotype with proven in vivo efficacy in spontaneously hypertensive rat models [1].

Development of First-in-Class Selective MEK4 Inhibitors for Oncology

This building block is essential for constructing 3-aryl/heteroaryl-6-fluoroindazoles as selective MEK4 kinase inhibitors. The work by Bryan et al. [2] identified a 6-fluoroindazole derivative (6ff) as a first-in-class selective MEK4 inhibitor. Using 3-(Boc-amino)-6-fluoro-1H-indazole, a researcher can perform a tandem Boc-deprotection/Suzuki-Miyaura cross-coupling sequence after converting the 3-amino group to a suitable halide or pseudohalide. This enables rapid exploration of the 3-position SAR to optimize potency and selectivity for MEK4, a target implicated in metastatic prostate cancer [2].

Accessing Potent and Metabolically Stable Mineralocorticoid Receptor Antagonists (MRAs)

This intermediate provides a direct route to a potent and metabolically stable class of indazole-based MRAs, as described by Liu et al. [3]. The 6-fluoro substitution was a key feature of their optimized lead (compound 26). Starting from 3-(Boc-amino)-6-fluoro-1H-indazole, the 3-amino group (post-deprotection) can be functionalized to introduce the complex side chains required for MRA activity. This strategy avoids a lengthy de novo synthesis of the 6-fluoroindazole core and accelerates the exploration of this promising cardiovascular therapeutic space [3].

Synthesis of Selective α2-Adrenoceptor Ligands for CNS and Cardiovascular Research

This compound is a key precursor for synthesizing fluorinated analogs of marsanidine, a selective α2-AR agonist. The study by Wasilewska et al. [4] demonstrated that the 6-fluoro analog (6c) is a selective partial agonist with potential as a PET imaging radiotracer. Synthesis involves deprotection of the Boc group to reveal the 3-aminoindazole, which can then be transformed into a guanidine or imidazoline moiety. The resulting 6-fluoroindazole derivatives offer distinct pharmacological profiles, including fine-tuned selectivity for α2-AR subtypes, which is valuable for developing hypotensive agents with improved safety profiles or for creating novel CNS imaging tools [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Boc-amino)-6-fluoro-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.